molecular formula C25H33NO2 B10893454 N-(9H-xanthen-9-yl)dodecanamide

N-(9H-xanthen-9-yl)dodecanamide

Cat. No.: B10893454
M. Wt: 379.5 g/mol
InChI Key: SFLWXNXZMJQLOJ-UHFFFAOYSA-N
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Description

N-(9H-xanthen-9-yl)dodecanamide is a compound that belongs to the class of xanthone derivatives Xanthones are oxygen-containing heterocycles known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-xanthen-9-yl)dodecanamide typically involves the reaction of 9H-xanthen-9-amine with dodecanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

9H-xanthen-9-amine+dodecanoyl chlorideThis compound+HCl\text{9H-xanthen-9-amine} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 9H-xanthen-9-amine+dodecanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(9H-xanthen-9-yl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The xanthone core can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the xanthone core or the amide group.

    Substitution: The compound can undergo substitution reactions at the xanthone core or the dodecanamide chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated xanthone derivatives, while reduction may produce reduced amide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(9H-xanthen-9-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The xanthone core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Xanthone: The parent compound with a simpler structure.

    9H-xanthen-9-amine: A precursor in the synthesis of N-(9H-xanthen-9-yl)dodecanamide.

    Dodecanamide: Another amide derivative with a different core structure.

Uniqueness

This compound is unique due to its combination of a xanthone core and a dodecanamide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(9H-xanthen-9-yl)dodecanamide

InChI

InChI=1S/C25H33NO2/c1-2-3-4-5-6-7-8-9-10-19-24(27)26-25-20-15-11-13-17-22(20)28-23-18-14-12-16-21(23)25/h11-18,25H,2-10,19H2,1H3,(H,26,27)

InChI Key

SFLWXNXZMJQLOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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